Dicrotophos

Catalog No.
S525976
CAS No.
141-66-2
M.F
C8H16NO5P
M. Wt
237.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dicrotophos

CAS Number

141-66-2

Product Name

Dicrotophos

IUPAC Name

[(E)-4-(dimethylamino)-4-oxobut-2-en-2-yl] dimethyl phosphate

Molecular Formula

C8H16NO5P

Molecular Weight

237.19 g/mol

InChI

InChI=1S/C8H16NO5P/c1-7(6-8(10)9(2)3)14-15(11,12-4)13-5/h6H,1-5H3/b7-6+

InChI Key

VEENJGZXVHKXNB-VOTSOKGWSA-N

SMILES

CC(=CC(=O)N(C)C)OP(=O)(OC)OC

Solubility

Miscible (NIOSH, 2016)
4.22 M
Totally miscible with acetone, alcohols, acetonitrile, chloroform, dichlorormethane, xylene; very slightly soluble (<10 g/kg) in diesel oil, kerosene
Miscible with carbon tetracloride
MISCIBLE WITH HEXYLENE GLYCOL
MISCIBLE WITH ISOPROPYL OXITOL, PHENTOXONE, ETHYL, ISOPROPYL & DIACETONE ALCOHOLS
Miscible with water
Solubility in water: miscible
Miscible

Synonyms

Bidrin, Carbicron, dicrotophos, dicrotophos, (E)-isomer, dicrotophos, (Z)-isomer

Canonical SMILES

CC(=CC(=O)N(C)C)OP(=O)(OC)OC

Isomeric SMILES

C/C(=C\C(=O)N(C)C)/OP(=O)(OC)OC

Description

The exact mass of the compound Dicrotophos is 237.08 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as miscible (niosh, 2016)4.22 mtotally miscible with acetone, alcohols, acetonitrile, chloroform, dichlorormethane, xylene; very slightly soluble (<10 g/kg) in diesel oil, kerosenemiscible with carbon tetracloridemiscible with hexylene glycolmiscible with isopropyl oxitol, phentoxone, ethyl, isopropyl & diacetone alcoholsmiscible with watersolubility in water: misciblemiscible. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 370784. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Supplementary Records. It belongs to the ontological category of dialkyl phosphate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Acaricides, Insecticides. However, this does not mean our product can be used or applied in the same or a similar way.
  • Insecticide Mode of Action

    Early research focused on understanding Dicrotophos's insecticidal properties. Studies investigated its mechanism of action, demonstrating its ability to inhibit acetylcholinesterase, a vital enzyme in insect nervous systems []. This inhibition disrupts nerve impulses, leading to insect paralysis and death.

  • Environmental Fate and Degradation

    Research has explored Dicrotophos's behavior in the environment. Studies examined its degradation pathways in soil and water, identifying breakdown products and their potential impact on ecosystems. This information is crucial for assessing environmental risks associated with Dicrotophos use.

  • Analytical Methods Development

    Dicrotophos detection and quantification methods are essential for environmental monitoring and residue analysis in agricultural products. Research has developed and validated analytical techniques using chromatography and mass spectrometry for accurate Dicrotophos measurement.

  • Toxicity Studies

    Historical research on Dicrotophos included toxicity studies on various organisms, including insects, mammals, and aquatic life. These studies aimed to determine its potential hazards to non-target species and inform safety regulations [].

  • Alternatives to Dicrotophos

    As concerns regarding Dicrotophos's safety mounted, research efforts shifted towards developing safer and more environmentally friendly alternatives. Scientists explored new insecticides with lower toxicity profiles and minimal impact on non-target organisms.

Dicrotophos is an organophosphate compound primarily used as an insecticide. It functions as an acetylcholinesterase inhibitor, disrupting the normal breakdown of the neurotransmitter acetylcholine in the nervous system, which leads to prolonged stimulation of muscles and glands. This compound is known under various brand names, including Bidrin, Carbicron, and Diapadrin. Its chemical formula is C₈H₁₆NO₅P, and it has a molecular weight of approximately 239.19 g/mol .

Dicrotophos acts as an acetylcholinesterase inhibitor. Acetylcholinesterase is an enzyme essential for normal nerve function. Dicrotophos binds to and inactivates this enzyme, leading to the accumulation of the neurotransmitter acetylcholine. This disrupts nerve impulses and can cause a variety of symptoms, including muscle weakness, paralysis, and respiratory failure [].

Dicrotophos is a highly toxic compound and should be handled with extreme caution. Exposure can occur through inhalation, ingestion, or skin absorption []. Symptoms of dicrotophos poisoning can range from mild nausea to respiratory failure and death [].

, primarily involving hydrolysis and oxidation. In the presence of water, it can hydrolyze to form less toxic metabolites. The compound can also react with glutathione through nucleophilic attack, leading to detoxification processes in biological systems. Additionally, dicrotophos is susceptible to demethylation and glucuronidation, which are metabolic pathways that facilitate its elimination from organisms .

The biological activity of dicrotophos is characterized by its potent neurotoxic effects. As an acetylcholinesterase inhibitor, it interferes with neurotransmission by preventing the breakdown of acetylcholine at synapses. This action can lead to symptoms such as muscle twitching, respiratory distress, and in severe cases, death due to respiratory failure. Toxicity studies have shown that dicrotophos poses risks not only to target pests but also to non-target organisms, including aquatic life and terrestrial wildlife .

Dicrotophos can be synthesized through various methods involving the reaction of chlorinated organophosphates with amines. One common synthetic route involves the reaction of dimethyl phosphorochloridothioate with 2-(methylamino)propan-1-ol. This process typically requires a controlled environment to manage the toxicity of intermediates and ensure safety during handling .

Research on dicrotophos has revealed significant interactions with various biological systems. For instance, studies have indicated that exposure can lead to increased levels of lactate dehydrogenase (LDH) in cells, suggesting cellular damage and stress responses. Furthermore, chronic exposure has been linked to neurotoxic effects that may manifest as behavioral changes in exposed organisms .

Dicrotophos shares similarities with other organophosphate compounds but also exhibits unique properties. Below is a comparison with several similar compounds:

Compound NameChemical FormulaMechanism of ActionUnique Features
MalathionC₁₃H₁₈O₃PSAcetylcholinesterase inhibitorLess toxic than other organophosphates
ChlorpyrifosC₁₂H₁₄Cl₃NO₄PAcetylcholinesterase inhibitorBanned in many countries due to toxicity
ParathionC₁₄H₁₅NO₄PSAcetylcholinesterase inhibitorHighly toxic; requires careful handling
DiazinonC₁₂H₁₈N₂O₃PSAcetylcholinesterase inhibitorBroad-spectrum insecticide

Dicrotophos is distinctive due to its specific application in certain crops and its relatively high potency against particular pest species compared to other organophosphates. Its regulatory status varies globally, reflecting concerns about environmental and health impacts associated with its use .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Dicrotophos appears as a yellow to brown liquid with a mild ester odor. Used to control sucking, boring, and chewing pests on rice, cotton, coffee, apples, and other crops. Effective on ornamentals, trees, and shrubs for aphids, leaf hoppers, and scale insects. (EPA, 1998)
YELLOW-TO-BROWN LIQUID WITH CHARACTERISTIC ODOUR.
Yellow-brown liquid with a mild, ester odor.
Yellow-brown liquid with a mild, ester odor. [insecticide]

Color/Form

Yellowish liquid
Amber liquid
Brown liquid
Liquid, commercial grade is brown

Exact Mass

237.08

Boiling Point

752 °F at 760 mm Hg (EPA, 1998)
400 °C at 760 mm Hg; 130 °C at 0.1 mm Hg
752°F

Flash Point

Above 175F (EPA, 1998)
>200 °F (TCC)
>93 °C c.c.
>200°F

Density

1.216 at 59 °F (EPA, 1998)
1.216 g/cu cm at 15 °C
Relative density (water = 1): 1.216 (15 °C)
1.22 at 59°F
(59°F): 1.22

LogP

0.0 (LogP)
log Kow = 0.00
-0.49

Odor

Mild, ester odo

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

B541I65WBL

GHS Hazard Statements

H300: Fatal if swallowed [Danger Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

Dicrotophos is an organophosphate (OP) insecticide; its mode of toxic action is via the inhibition of cholinesterase (ChE) activity.
The primary mechanism of action of organophosphates is the inhibition of acetylcholinesterase in the brain and peripheral nervous system ... . /Organophosphorus pesticides/

Vapor Pressure

1e-05 mm Hg at 68 °F (EPA, 1998)
1.60e-04 mmHg
21.3 mPa (1.60X10-4 mm Hg) at 25 °C
Vapor pressure, Pa at 20 °C: 0.013
0.0001 mmHg

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

141-66-2
3735-78-2

Wikipedia

Dicrotophos

Use Classification

Agrochemicals -> Acaricides, Insecticides
INSECTICIDES

Methods of Manufacturing

Dicrotophos is produced by reaction of trimethyl phosphite with 2-chloro-N,N-dimethyl-3-oxobutyramide.
Reaction of trimethyl phosphite with alpha-chloro-N,N-dimethyl acetoacetamide

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies dicrotophos (technical grade) as Class IB: highly hazardous; Main Use: insecticide.
Introduced by Ciba AG (now Syngenta AG, who no longer manufacture or market it) and later by Shell Chemical Co., USA, now E. I. du Pont de Nemours & Co., who sold rights to Amvac Chemical Corp. in 1993.

Analytic Laboratory Methods

Method: NIOSH 5600, Issue 1; Procedure: gas chromatography with flame photometric detection; Analyte: dicrotophos; Matrix: air; Detection Limit: 0.2 ug/sample.
Method: OSHA PV2099; Procedure: gas chromatography using a flame photometric detector; Analyte: dicrotophos; Matrix: air; Detection Limit: 0.0073 mg/cu m.
Method: USGS-NWQL O-2002-01; Procedure: gas chromatography-mass spectrometry; Analyte: dicrotophos; Matrix: filtered natural-water; Detection Limit: 0.0167 ug/L.
Method: EPA-RCA 8141B (GC-FPD); Procedure: gas chromatography with flame photometric detector; Analyte: dicrotophos; Matrix: water, soil, waste samples; Detection Limit: not provided.
For more Analytic Laboratory Methods (Complete) data for DICROTOPHOS (12 total), please visit the HSDB record page.

Storage Conditions

Do not ... store in or around home. Avoid food, feed products. Keep away from heat and open flame.
Do not contaminate water, food or feed by storage or disposal. /Bidrin 8 Water Miscible Insecticide/
Do not store in or around the home. Store in a secure, dry and temperate area. Store in original container. Keep away from heat and open flame. /Bidrin 8 Water Miscible Insecticide/

Interactions

Co-treatment of flies with the methylene-dioxyphenyl synergist sesamex ...markedly lowered the extent to which /bidrin/ metabolism occurred and decreased the amount of azodrin formed.

Stability Shelf Life

...The half-life of an aqueous solution at 38 °C and pH 9.1 is 50 days, and at pH 1.1 it is 100 days.
Formulations on common solid carriers are unstable.
Relatively stable to acids and alkalis. At 20 °C, 50% hydrolysis occurs in 88 days at pH 5, and in 23 days at pH 9. Subject to thermal decomposition.
/Dicrotophos/ is stable when stored in glass or polyethylene containers up to 40C.

Dates

Modify: 2023-08-15
1: Wu JC, Chye SM, Shih MK, Chen CH, Yang HL, Chen SC. Genotoxicity of dicrotophos, an organophosphorous pesticide, assessed with different assays in vitro. Environ Toxicol. 2012 May;27(5):307-15. doi: 10.1002/tox.20645. Epub 2010 Dec 8. PubMed PMID: 22499550.
2: Nurulain SM, Ojha S, Shafiullah M, Khan N, Oz M, Sadek B. Protective effects of the antihistamine promethazine aginst acute paraxon-methyl and dicrotophos toxicity in adult rats. Int J Clin Exp Med. 2015 Oct 15;8(10):17891-901. eCollection 2015. PubMed PMID: 26770383; PubMed Central PMCID: PMC4694283.
3: Heffernan J, Mineau P, Falk R, Wickstrom M. Combined effect of short-term dehydration and sublethal acute oral dicrotophos exposure confounds the diagnosis of anticholinesterase exposure in common quail (Coturnix coturnix) using plasma cholinesterase activity. J Wildl Dis. 2012 Jul;48(3):695-706. PubMed PMID: 22740535.
4: Barbosa PRR, Michaud JP, Rodrigues ARS, Torres JB. Dual resistance to lambda-cyhalothrin and dicrotophos in Hippodamia convergens (Coleoptera: Coccinellidae). Chemosphere. 2016 Sep;159:1-9. doi: 10.1016/j.chemosphere.2016.05.075. Epub 2016 Jun 3. PubMed PMID: 27266835.
5: Kilpatrick AL, Hagerty AM, Turnipseed SG, Sullivan MJ, Bridges WC Jr. Activity of selected neonicotinoids and dicrotophos on nontarget arthropods in cotton: implications in insect management. J Econ Entomol. 2005 Jun;98(3):814-20. PubMed PMID: 16022310.
6: Moser VC. Age-related differences in acute neurotoxicity produced by mevinphos, monocrotophos, dicrotophos, and phosphamidon. Neurotoxicol Teratol. 2011 Jul-Aug;33(4):451-7. doi: 10.1016/j.ntt.2011.05.012. Epub 2011 Jun 12. PubMed PMID: 21679767.
7: Garrison JC, Wyttenbach CR. Teratogenic effects of the organophosphate insecticide dicrotophos (Bidrin): histological characterization of defects. Anat Rec. 1985 Nov;213(3):464-72. PubMed PMID: 3840961.
8: Ahmad N. The electro-cardiographic changes in organophosphate poisoning (dicrotophos "Carbicron")--a case report. J Pak Med Assoc. 1980 Feb;30(2):44-50. PubMed PMID: 6770120.
9: Maul JD, Farris JL. Monitoring exposure of passerines to acephate, dicrotophos, and malathion using cholinesterase reactivation. Bull Environ Contam Toxicol. 2004 Oct;73(4):682-9. PubMed PMID: 15389333.
10: Grue CE, Shipley BK. Sensitivity of nestling and adult starlings to dicrotophos, an organophosphate pesticide. Environ Res. 1984 Dec;35(2):454-65. PubMed PMID: 6510394.
11: Flickinger EL, White DH, Mitchell CA, Lamont TG. Monocrotophos and dicrotophos residues in birds as a result of misuse of organophosphates in Matagorda County, Texas. J Assoc Off Anal Chem. 1984 Jul-Aug;67(4):827-8. PubMed PMID: 6469917.
12: Ruark CD, Chapleau RR, Mahle DA, Gearhart JM. Organophosphorus Inhibition and Characterization of Recombinant Guinea Pig Acetylcholinesterase. Protein Pept Lett. 2015;22(10):862-8. PubMed PMID: 26216268.
13: Mitchell CA, White DH, Kolbe EJ, Biever RC. Dicrotophos poisoning of great-tailed grackles in Texas. J Wildl Dis. 1984 Jul;20(3):256-7. PubMed PMID: 6492334.
14: Siripattanakul-Ratpukdi S, Vangnai AS, Sangthean P, Singkibut S. Profenofos insecticide degradation by novel microbial consortium and isolates enriched from contaminated chili farm soil. Environ Sci Pollut Res Int. 2015 Jan;22(1):320-8. doi: 10.1007/s11356-014-3354-1. Epub 2014 Jul 29. PubMed PMID: 25065481.
15: Meiniel R, Lavergne J, Autissier-Navarro C. [Teratogenic effect of dicrotophos on the embryonic chick tibia ; histological and cytological studies (author's transl)]. Toxicol Eur Res. 1979 May;2(3):133-40. French. PubMed PMID: 531884.
16: Garrison JC, Wyttenbach CR. Notochordal development as influenced by the insecticide dicrotophos (Bidrin). J Exp Zool. 1985 May;234(2):243-50. PubMed PMID: 3998683.
17: Autissier-Navarro C, Meiniel R. [Action of dicrotophos on the development in vitro of the tibia of chick embryo]. C R Seances Soc Biol Fil. 1977;171(6):1235-9. French. PubMed PMID: 148954.
18: Sreedhar NY, Rajendra Kumar Reddy P, Subba Reddy GV, Reddy SJ. Differential pulse polarographic determination of dicrotophos, crotoxyphos and chlorfenvinphos in grains and soils. Talanta. 1997 Oct;44(10):1859-63. doi: 10.1016/S0039-9140(97)00081-7. PubMed PMID: 18966927.
19: Rosales J, Dousse R, Becker A. [Colorimetric determinations of vinyl phosphate insecticides, dicrotophos (dimethyl-2-dimethylcarbamoyl-1-methylvinyl-phosphate) and monocrotophos (dimethyl-2-methyl-carbamoyl-1-methylvinyl-phosphate)]. Anal Chim Acta. 1971 Aug;56(1):127-35. German. PubMed PMID: 5129572.
20: Merkel EP, DeBarr GL. Trunk implantations of dicrotophos for cone-insect control in slash pine seed production stands. J Econ Entomol. 1971 Oct;64(5):1295-8. PubMed PMID: 5122353.

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